19-Nortestosterone nitrosocarbamate

Description

Historical Context and Evolution of Nitrosocarbamate Chemistry in Biomedical Sciences

The field of drug discovery has undergone a significant transformation, moving from serendipitous findings based on phenotypic observations to a more structured, target-based approach, propelled by advances in molecular biology. rsc.org Within this evolution, specific chemical classes have garnered attention for their therapeutic potential. N-nitroso compounds (NOCs), a class that includes nitrosocarbamates, have been a subject of extensive research. nih.gov

Historically, the study of nitroso compounds was often linked to their presence as contaminants and their potential risks. researchgate.net However, the same chemical reactivity that raised concerns also opened avenues for therapeutic exploration. Nitrosocarbamates are recognized for their ability to act as nitrosonium ion ([NO+]) carriers and can release nitric oxide (NO) under specific conditions. ontosight.ainih.gov The recognition of nitric oxide as a crucial signaling molecule in various physiological and pathological processes was a pivotal moment in biomedical science, leading to investigations into NO-releasing compounds as potential therapeutic agents.

The evolution of nitrosocarbamate chemistry in a biomedical context has been driven by the desire to create prodrugs that can deliver NO to targeted tissues or cells, such as tumors. nih.gov Cancer tissues often exhibit a hypoxic environment, making them a potential target for hypoxia-activated prodrugs. nih.gov The development of synthetic methods to attach nitrosocarbamate moieties to various molecular scaffolds has allowed chemists to design molecules that combine the NO-releasing functionality with a targeting vehicle, aiming for controlled and localized therapeutic effects. nih.gov

Strategic Positioning of 19-Nortestosterone Scaffolds in Synthetic Chemistry

In synthetic and medicinal chemistry, a "scaffold" refers to a core molecular structure that serves as a foundation for creating a library of diverse compounds through the attachment of various functional groups. mdpi.comosti.gov The ideal scaffold provides a robust and versatile framework, allowing for systematic modifications to explore and optimize biological activity. mdpi.com The 19-nortestosterone (also known as nandrolone) framework is a strategically significant scaffold in the design of new therapeutic agents. nih.govnih.gov

The strategic value of the 19-nortestosterone scaffold lies in several key attributes:

Established Biological Activity : As a derivative of testosterone (B1683101), it has known interactions with steroid hormone receptors, such as the androgen receptor. nih.gov This inherent biological activity can be harnessed or modified to target specific pathways, particularly in hormone-sensitive cancers. ontosight.ai

Modifiable Structure : The steroid nucleus offers multiple positions for chemical modification. Alterations, particularly at the C-17 position, can dramatically influence the compound's biological profile, often reducing hormonal effects while introducing or enhancing other activities, such as antiproliferative properties. nih.gov For instance, the synthesis of 17α-substituted 19-nortestosterone derivatives has yielded compounds with noteworthy inhibitory effects on cancer cell lines. nih.govnih.gov

Reduced Androgenicity : The removal of the C-19 methyl group generally decreases the androgenic (hormonal) properties compared to testosterone, which can be advantageous when developing agents for non-hormonal applications, such as cancer treatment. nih.gov

Synthetic chemists utilize this scaffold to create novel molecules with unique biological activities. nih.gov By attaching different functional groups, such as halogens or, in this case, a nitrosocarbamate moiety, researchers can develop compounds that selectively target cancer cells or other pathological processes. ontosight.ainih.gov The synthesis of such derivatives often involves multi-step processes starting from available steroid precursors, with reactions like the Mitsunobu reaction being employed to achieve the desired stereochemistry at key positions. nih.govresearchgate.net

Overview of Research Paradigms Applied to 19-Nortestosterone Nitrosocarbamate

Research into this compound and related compounds employs a multi-faceted approach typical of modern drug discovery, blending chemical synthesis, biological evaluation, and computational analysis.

A primary research paradigm is Targeted Synthesis and Biological Screening . This involves the rational design and synthesis of the compound, followed by evaluation of its biological effects. ontosight.ai In the case of this compound, the design combines the 19-nortestosterone scaffold, intended to interact with steroid hormone receptors, with the nitrosocarbamate group, which can release cytotoxic nitric oxide. ontosight.ai The research focus is on its potential anticancer properties, particularly against hormone-sensitive cancers. ontosight.ai The evaluation of these compounds relies heavily on in vitro assays using panels of human cancer cell lines (e.g., cervical, breast, ovarian). nih.govnih.gov These assays measure key parameters like cell viability and proliferation (e.g., microculture tetrazolium assays) to determine the compound's inhibitory concentration (IC50). nih.gov

Another key paradigm is the Investigation of Mechanism of Action . Once a compound shows promising activity, studies are conducted to understand how it works at a molecular level. For 19-nortestosterone derivatives, this includes investigating effects on the cell cycle, induction of apoptosis (programmed cell death) through pathways like the intrinsic caspase cascade, and interaction with cellular targets like tubulin. nih.gov For this compound specifically, research would explore the conditions under which it releases nitric oxide and how this contributes to its cytotoxic effects. ontosight.ai

Finally, Quantitative Structure-Activity Relationship (QSAR) studies represent a computational research paradigm applied to this class of steroids. nih.gov QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic properties, dipole moment), researchers can build mathematical models that predict the activity of new, unsynthesized derivatives. nih.gov This approach helps in understanding the key structural features required for activity and can guide the design of more potent and selective compounds, potentially accelerating the discovery process. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

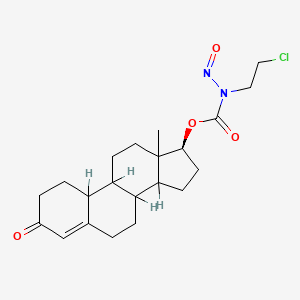

| Chemical Name | [(17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] N-(2-chloroethyl)-N-nitrosocarbamate uni.lu |

| Alias | LS 1727 ontosight.ai |

| Molecular Formula | C21H29ClN2O4 uni.lu |

| Monoisotopic Mass | 408.18158 Da uni.lu |

| Core Scaffold | 19-Nortestosterone ontosight.ai |

| Functional Group | Nitrosocarbamate ontosight.ai |

Table 2: Research Findings on Antiproliferative Activity of Selected 19-Nortestosterone Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 17α-19-Nortestosterone | HeLa (Cervical Cancer) | IC50: 0.65 μM | nih.gov |

| Cisplatin (Reference) | HeLa (Cervical Cancer) | IC50: 12.4 μM | nih.gov |

| 17α-chloro-19-nortestosterone (Compound 3) | HeLa (Cervical Cancer) | Exhibited remarkable inhibitory effect, with IC50 lower than cisplatin. | nih.gov |

| Nandrolone (B1676933) (19-nortestosterone, 1) | HeLa (Cervical Cancer) | Selective proliferation inhibitory effect at low concentrations. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

54025-36-4 |

|---|---|

Molecular Formula |

C21H29ClN2O4 |

Molecular Weight |

408.9 g/mol |

IUPAC Name |

[(17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] N-(2-chloroethyl)-N-nitrosocarbamate |

InChI |

InChI=1S/C21H29ClN2O4/c1-21-9-8-16-15-5-3-14(25)12-13(15)2-4-17(16)18(21)6-7-19(21)28-20(26)24(23-27)11-10-22/h12,15-19H,2-11H2,1H3/t15?,16?,17?,18?,19-,21?/m0/s1 |

InChI Key |

KTQUNVRSLAGBSY-WLGSGIEKSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(=O)N(CCCl)N=O)CCC4=CC(=O)CCC34 |

Isomeric SMILES |

CC12CCC3C(C1CC[C@@H]2OC(=O)N(CCCl)N=O)CCC4=CC(=O)CCC34 |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)N(CCCl)N=O)CCC4=CC(=O)CCC34 |

Synonyms |

19-nortestosterone nitrosocarbamate LS 1727 LS-1727 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 19 Nortestosterone Nitrosocarbamate

Precursor Chemistry and Steroid Nucleus Derivatization for Nitrosocarbamate Integration

The synthesis of 19-Nortestosterone nitrosocarbamate, a complex steroidal derivative, commences with the strategic construction of a suitable 19-norsteroid scaffold. This foundational stage is crucial as it establishes the core structure upon which the functionally significant nitrosocarbamate group will be installed.

Synthesis of 19-Norsteroid Intermediates

The journey to this compound begins with the synthesis of 19-nortestosterone, also known as nandrolone (B1676933). A common and historically significant method for the synthesis of 19-norsteroids is the Birch reduction. This reaction typically involves the treatment of an aromatic A-ring steroid precursor, such as an estradiol (B170435) methyl ether, with a solution of an alkali metal (like lithium or sodium) in liquid ammonia, with an alcohol serving as a proton source. This process effectively reduces the aromatic ring, leading to the formation of a diene, which can then be hydrolyzed to yield the desired α,β-unsaturated ketone characteristic of the A-ring in 19-nortestosterone.

Alternative synthetic routes to 19-norsteroids have also been developed. For instance, processes starting from 19-hydroxy-3-keto-Δ⁴-steroids have been described. These methods can involve the formation of a 19-nor-3,5-diene-3-amine intermediate by reacting the 19-hydroxy steroid with a secondary amine, followed by hydrolysis to yield the 19-nor-3-keto-Δ⁴-steroid.

The selection of the synthetic route for the 19-norsteroid intermediate can be influenced by factors such as the availability of starting materials, desired yield, and stereochemical control.

Introduction of the 17β-Hydroxyl Group for Esterification

A pivotal structural feature of the 19-nortestosterone precursor is the presence of a hydroxyl group at the 17β-position. This functional group is the attachment point for the nitrosocarbamate moiety through an ester linkage. The stereochemistry of this hydroxyl group is critical, as the β-configuration is essential for the desired biological activity.

In most synthetic pathways leading to 19-nortestosterone, the 17β-hydroxyl group is already present in the starting materials or is established during the synthetic sequence. For example, in syntheses starting from estradiol derivatives, the 17β-hydroxyl group is retained throughout the transformation. Should the synthesis involve a 17-keto intermediate, a stereoselective reduction is necessary to introduce the 17β-hydroxyl group. This can be achieved using various reducing agents, where the choice of reagent and reaction conditions dictates the stereochemical outcome. The steric hindrance of the steroid nucleus typically favors the formation of the 17β-alcohol.

The presence and correct stereochemistry of the 17β-hydroxyl group are paramount as it provides the nucleophilic oxygen required for the subsequent esterification (or, more accurately, carbamoylation) step in the synthesis of this compound.

Nitrosocarbamate Moiety Formation and Attachment Chemistry

The defining feature of this compound is the N-(2-chloroethyl)-N-nitrosocarbamate group attached to the 17β-position of the steroid nucleus. The formation and attachment of this moiety is a critical part of the synthesis that imparts the compound with its characteristic chemical properties.

Reaction Conditions for N-(2-chloroethyl)-N-nitrosocarbamate Group Elaboration

The synthesis of the N-(2-chloroethyl)-N-nitrosocarbamate group and its attachment to the 19-nortestosterone scaffold is typically a two-step process. The first step involves the reaction of the 17β-hydroxyl group of 19-nortestosterone with 2-chloroethyl isocyanate. This reaction forms a carbamate (B1207046) intermediate. The reaction is generally carried out in an inert solvent, and the use of a base as a catalyst may be employed to facilitate the reaction.

The second step is the nitrosation of the secondary amine in the carbamate group. This is a crucial transformation that introduces the nitroso group, which is key to the compound's activity. The nitrosation is typically achieved by treating the carbamate intermediate with a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium. The reaction conditions for this step must be carefully controlled to ensure efficient nitrosation and to avoid potential side reactions.

| Step | Reactants | Reagents and Conditions | Product |

| 1. Carbamoylation | 19-Nortestosterone, 2-Chloroethyl isocyanate | Inert solvent (e.g., Dichloromethane), +/- Base catalyst | 17β-[N-(2-chloroethyl)carbamoyl]-19-nortestosterone |

| 2. Nitrosation | 17β-[N-(2-chloroethyl)carbamoyl]-19-nortestosterone | Sodium nitrite, Acid (e.g., Formic acid) | 19-Nortestosterone 17β-N-(2-chloroethyl)-N-nitrosocarbamate |

This table represents a generalized synthetic pathway and the specific conditions may vary.

Regio- and Stereochemical Control in Nitrosocarbamate Synthesis

The synthesis of this compound benefits from the inherent stereochemistry of the 19-nortestosterone precursor. The reaction to form the carbamate at the 17-position is highly regioselective due to the presence of a single reactive hydroxyl group.

The stereochemistry at the 17-position is retained during the reaction sequence. The reaction with 2-chloroethyl isocyanate and the subsequent nitrosation are not expected to affect the stereocenter at C-17. Therefore, the β-orientation of the hydroxyl group in the starting material directly translates to the β-orientation of the nitrosocarbamate group in the final product. This stereochemical integrity is crucial for the molecule's interaction with its biological targets. The rigid steroid backbone prevents inversion of configuration at this position under the described reaction conditions.

Optimization of Synthetic Pathways and Yield Enhancement Strategies

For the synthesis of the 19-norsteroid precursor, optimization may involve the choice of reducing agent in the Birch reduction, control of reaction temperature, and efficient quenching of the reaction to minimize side products. In multi-step syntheses, purification of intermediates is critical to ensure the purity of the final product.

In the formation and attachment of the nitrosocarbamate moiety, the choice of solvent, catalyst, and reaction temperature for the carbamoylation step can significantly impact the yield. Anhydrous conditions are often necessary to prevent the hydrolysis of the isocyanate reactant. For the nitrosation step, controlling the pH and temperature is crucial to maximize the yield of the desired N-nitroso compound and to minimize the formation of byproducts.

Purification of the final product, this compound, is typically achieved through chromatographic techniques, such as column chromatography, to remove any unreacted starting materials, reagents, and side products. The stability of the nitrosocarbamate group must also be considered during purification and storage, as these functionalities can be sensitive to light and heat.

While specific yield data for the synthesis of this compound is not widely published, the optimization of these general parameters is a standard approach in medicinal and synthetic chemistry to ensure the efficient and reproducible production of the target compound.

Isolation and Purity Assessment Techniques in Chemical Synthesis

The successful synthesis of this compound necessitates rigorous isolation and purification procedures, followed by comprehensive analytical techniques to confirm its structural integrity and assess its purity. These steps are critical to remove unreacted starting materials, reagents, and any side products formed during the chemical transformation. The methodologies employed are standard in modern steroid chemistry, relying heavily on chromatographic and spectroscopic techniques.

Following the synthetic reaction, the crude product is typically isolated from the reaction mixture through a standard aqueous workup. This involves quenching the reaction, followed by extraction of the product into an organic solvent immiscible with water. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

Chromatographic Purification

Chromatography is the cornerstone for purifying steroid derivatives, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. britannica.com

Column Chromatography: The primary method for purifying the crude product is column chromatography. Silica gel is commonly used as the stationary phase. The crude material is loaded onto the column and eluted with a carefully selected solvent system (mobile phase), typically a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or acetone). The polarity of the mobile phase is optimized to achieve effective separation of the desired product from impurities.

Thin-Layer Chromatography (TLC): Throughout the purification process, Thin-Layer Chromatography (TLC) is used as a rapid, qualitative tool to monitor the progress. researchgate.net It helps in identifying the fractions from the column containing the pure product and assessing the purity of the pooled fractions. analis.com.my By comparing the retention factor (Rƒ) of the spots on the TLC plate with that of the starting material and the desired product, chemists can effectively track the transformation and purification.

Table 1: Illustrative Thin-Layer Chromatography (TLC) Data This interactive table provides hypothetical Rƒ values for monitoring the purification process.

| Compound | Solvent System | Rƒ Value | Visualization Method |

|---|---|---|---|

| 19-Nortestosterone (Starting Material) | Hexane:Ethyl Acetate (1:1) | 0.45 | UV light (254 nm), Potassium Permanganate stain |

| This compound (Product) | Hexane:Ethyl Acetate (1:1) | 0.60 | UV light (254 nm), Potassium Permanganate stain |

Purity Assessment

Once the product is isolated and purified, its identity and purity level must be confirmed. High-Performance Liquid Chromatography (HPLC) and various spectroscopic methods are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique used to determine the purity of the final compound. nih.gov A reversed-phase HPLC method, often using a C18 column, is typically employed for nandrolone esters and related compounds. medipol.edu.trtandfonline.com The method separates the product from any residual impurities, and the purity is calculated based on the relative peak area from the chromatogram. UV detection is commonly set around 240 nm to detect the α,β-unsaturated ketone chromophore present in the steroid's A-ring. nih.govptfarm.pl

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Analysis This interactive table shows sample data from a purity assessment of the final product.

| Compound | Retention Time (minutes) | Purity by Area % | Chromatographic Conditions |

|---|---|---|---|

| This compound | 8.52 | 99.2% | Column: C18 (250 x 4.6 mm, 5 µm); Mobile Phase: Acetonitrile (B52724):Water (65:35); Flow Rate: 1.0 mL/min; Detection: UV at 240 nm |

| Impurity 1 | 4.15 | 0.5% | As above |

Spectroscopic Characterization: A suite of spectroscopic techniques is used to unequivocally confirm the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon) NMR spectroscopy are arguably the most powerful tools for structural elucidation of organic molecules. rsc.org The spectra provide detailed information about the carbon-hydrogen framework. For this compound, specific resonances confirming the presence of the steroid backbone and the successful installation of the nitrosocarbamate moiety at the C17 position would be expected.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the compound, thereby confirming its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further validating the molecular formula (C₂₁H₂₉ClN₂O₄). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the different carbonyl groups, the nitroso group, and other significant bonds.

Table 3: Expected Spectroscopic Data for this compound This interactive table summarizes the key analytical data used for structural confirmation.

| Technique | Data Type | Expected Observation |

|---|---|---|

| ¹H-NMR | Chemical Shift (δ) | Signals for the vinyl proton at C4 (~5.8 ppm), the C18-methyl protons (~0.9 ppm), and characteristic signals for the N-(2-chloroethyl)-N-nitroso group attached at C17. |

| ¹³C-NMR | Chemical Shift (δ) | Resonances for the C3 ketone (~199 ppm), olefinic carbons C4 and C5, and carbons of the nitrosocarbamate functional group. |

| HRMS | m/z | [M+H]⁺ calculated for C₂₁H₃₀ClN₂O₄⁺: 409.1916; Found: 409.19xx. |

| IR | Wavenumber (cm⁻¹) | ~1740 cm⁻¹ (C=O, carbamate), ~1670 cm⁻¹ (C=O, α,β-unsaturated ketone), ~1510 cm⁻¹ (N=O, nitroso). |

Molecular Mechanisms of Action and Biochemical Interactions of 19 Nortestosterone Nitrosocarbamate

Chemical Reactivity and Decomposition Pathways of the Nitrosocarbamate Moiety

The biological effects of 19-nortestosterone nitrosocarbamate are intrinsically linked to the chemical reactivity of its nitrosocarbamate group. This functional group is known to be relatively unstable under physiological conditions, undergoing decomposition that generates reactive chemical species. ontosight.aiwikipedia.org

Interactions with Cellular Macromolecules

The reactive electrophiles generated from the decomposition of this compound are capable of interacting with and modifying crucial cellular macromolecules, leading to significant downstream biological consequences. nih.gov

DNA Alkylation and Interstrand Cross-linking Mechanisms

Studies on LS 1727, the nitrosocarbamate of 19-nortestosterone, have revealed its potent mutagenic activity, which strongly suggests interaction with DNA. nih.gov The compound's mechanism of action is reminiscent of a classic alkylating agent. nih.gov The electrophilic species produced during its decomposition can attack nucleophilic sites on DNA bases. wikipedia.org For related compounds like chloroethylnitrosoureas, this leads to the formation of DNA adducts. nih.gov

The process of DNA alkylation by such agents can be complex. The initial alkylation can be followed by subsequent reactions, potentially leading to the formation of interstrand cross-links. nih.gov This type of DNA damage is particularly cytotoxic as it prevents the separation of DNA strands, thereby blocking replication and transcription. While the specific adducts formed by this compound have not been fully characterized, the DNA cross-linking activity of nitrosocarbamates has been documented. nih.gov However, it's noteworthy that the stability and, consequently, the DNA cross-linking activity of nitrosocarbamates can be rapidly diminished in the presence of plasma or carboxylesterases. nih.gov

Modulation of RNA Synthesis and Cellular Transcription Processes

Research on LS 1727 indicated that while DNA synthesis was inhibited early on, RNA synthesis continued for a significant period of 24 to 48 hours after exposure. nih.gov This suggests that the primary cytotoxic effect of the compound is not an immediate cessation of all macromolecular synthesis. The initial tolerance of RNA synthesis could imply that the alkylating damage is either more readily repaired in transcribed regions or that the damage primarily affects DNA replication forks rather than transcription complexes. However, prolonged exposure or high concentrations would likely lead to an eventual disruption of RNA synthesis as the accumulating DNA damage becomes overwhelming. The parent compound, 19-nortestosterone (nandrolone), has been shown to influence the biosynthesis of RNA messenger molecules in certain contexts, but this is related to its hormonal activity through the androgen receptor and not the direct chemical reactivity of the nitrosocarbamate group. nih.gov

Effects on Protein Synthesis and Cellular Proteome Dynamics

Similar to RNA synthesis, protein synthesis was also observed to continue for 24 to 48 hours in cells treated with LS 1727. nih.gov This delayed effect on protein synthesis aligns with the mechanism of an alkylating agent, where the primary damage is to the DNA template. The cellular machinery for translation can continue to function until the supply of messenger RNA is depleted or until secondary effects of cellular stress and apoptosis begin to shut down cellular processes. The isocyanate species generated during nitrosourea (B86855) decomposition is known to react with amino groups on proteins, a process called carbamoylation. nih.gov This can lead to the inhibition of various DNA repair proteins, thereby potentiating the effects of DNA alkylation. nih.gov While not directly documented for this compound, this dual mechanism of DNA alkylation and protein carbamoylation is a hallmark of many nitrosourea-based compounds.

Steroid Receptor Binding and Ligand-Dependent Gene Expression

Detailed, quantitative data on the direct interaction of this compound with steroid receptors is not extensively documented in available research. The steroid moiety suggests a potential for such interactions, which would be critical in understanding its hormone-like or hormone-interfering effects. nih.gov However, specific binding affinities and functional assays for the nitrosocarbamate compound itself are not present in the reviewed literature. For context, the parent compound, nandrolone (B1676933), does exhibit binding to various steroid receptors.

Androgen Receptor Interaction Profile and Binding Kinetics

There is a lack of specific data in the public domain detailing the binding kinetics (such as Kᵢ or IC₅₀ values) of this compound with the androgen receptor (AR). While its parent compound, 19-nortestosterone, is a known AR agonist, the addition of the bulky and chemically reactive nitrosocarbamate group at the 17β-position would significantly alter its interaction with the receptor's ligand-binding domain. sigmaaldrich.com Studies on other 19-nortestosterone derivatives show that they can act as potent activators of AR-dependent gene expression. nih.gov However, without specific experimental data for the nitrosocarbamate derivative, its AR interaction profile remains speculative.

Progesterone (B1679170) Receptor Affinity and Potential Agonist/Antagonist Activity

Similarly, the affinity of this compound for the progesterone receptor (PR) and its potential functional activity as an agonist or antagonist have not been specifically reported. Several other derivatives of 19-nortestosterone are known to bind to the PR and can act as competitive antagonists or mixed agonists/antagonists. nih.gov The structural modifications inherent in the nitrosocarbamate derivative preclude direct extrapolation from the parent compound's activities.

Estrogen and Glucocorticoid Receptor Cross-Reactivity Assessment

No specific studies assessing the cross-reactivity of this compound with estrogen receptors (ER) or glucocorticoid receptors (GR) were identified. While some synthetic derivatives of 19-nortestosterone can selectively bind to and activate ERα, this is highly dependent on their specific chemical structure. nih.gov The potential for GR binding also exists within the broader family of synthetic steroids, but specific data for this compound is absent.

Cellular Pathway Modulation and Signaling Network Perturbations

Research into the cellular effects of this compound has provided some insights into its cytotoxic mechanisms, primarily in in vitro cancer models.

Effects on Cell Proliferation and Growth Regulatory Pathways (in vitro models)

Studies have shown that this compound (LS 1727) is an effective cytotoxic agent in vitro, demonstrating activity against lymphoid and antimetabolite-sensitive cell lines such as L1210 and Ehrlich ascites tumor lines. nih.gov The compound was observed to be less effective against cell lines that are sensitive to alkylating agents, like the Walker 256 carcinosarcoma. nih.gov This differential activity suggests a mode of action that may be distinct from classic alkylating agents. While these findings confirm its antiproliferative effects, the specific growth regulatory pathways that are perturbed by the compound have not been elucidated in the available literature.

Induction of Cell Cycle Arrest and Apoptotic Pathways (in vitro models)

The primary mechanism of cytotoxicity appears to be linked to the inhibition of DNA synthesis. Studies on macromolecular synthesis in L1210 cells revealed an early and marked inhibition of DNA synthesis, while RNA and protein synthesis were able to continue for 24 to 48 hours. nih.gov This pattern of selectively targeting DNA synthesis is a characteristic shared with some alkylating agents. nih.gov Despite this, the compound did not alter the pools of deoxy- or ribonucleotides in L1210 cells, suggesting it does not act as a typical antimetabolite. nih.gov While these observations point towards a disruption of the cell cycle, specific details regarding the induction of cell cycle arrest at particular checkpoints or the activation of specific apoptotic pathways (e.g., caspase activation) are not provided in the reviewed studies.

Metabolic Pathways and Biotransformation Studies of 19 Nortestosterone Nitrosocarbamate

In Vitro Hepatic Metabolism and Enzyme-Mediated Inactivation

The liver is the primary site of drug and xenobiotic metabolism, where a complex interplay of enzymes facilitates the biotransformation of various compounds. For 19-nortestosterone nitrosocarbamate, its hepatic metabolism is a critical determinant of its systemic exposure and biological effects.

Role of Cytochrome P450 Enzymes in Nitrosocarbamate Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of compounds, including steroids and nitrosamines. psu.eduyoutube.com While direct studies on the specific CYP isozymes responsible for the metabolism of this compound are not extensively documented, inferences can be drawn from research on related compounds.

Nitrosamines, which share the N-nitroso functional group with nitrosocarbamates, are known to be metabolically activated by CYP enzymes. nih.gov Studies have shown that several CYP isozymes, including CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5, are involved in the activation of tobacco-related N-nitrosamines. nih.gov Notably, CYP2A6 has been identified as a key enzyme in the mutagenic activation of a broad range of these compounds. nih.gov

The metabolism of nitrosamines by CYPs often involves α-hydroxylation, leading to the formation of unstable α-hydroxynitrosamines that can spontaneously decompose to yield DNA-alkylating agents. nih.govnih.gov There is also evidence for the processive oxidation of these intermediates by P450 enzymes to form more stable nitrosamides. nih.govnih.gov Given the structural similarities, it is plausible that CYP enzymes contribute to the biotransformation of the nitrosocarbamate moiety of this compound, potentially leading to the release of reactive intermediates.

The steroidal backbone of the molecule is also a substrate for various CYP enzymes. For instance, CYP2C9, CYP2C19, and CYP3A4 are known to be involved in the oxidation of progesterone (B1679170) and testosterone (B1683101). iiab.me

Table 1: Cytochrome P450 Isozymes Involved in the Metabolism of Tobacco-Related N-Nitrosamines

| Cytochrome P450 Isozyme | Role in Nitrosamine (B1359907) Metabolism |

| CYP2A6 | Responsible for the mutagenic activation of a wide range of tobacco-related N-nitrosamines. nih.gov |

| CYP1A1, CYP1A2, CYP1B1 | Involved in the metabolic activation of various nitrosamines. nih.gov |

| CYP2C8, CYP2C9, CYP2C19 | Contribute to the biotransformation of certain nitrosamines. nih.gov |

| CYP2D6, CYP2E1 | Play a role in the metabolism of specific nitrosamine compounds. nih.gov |

| CYP3A4, CYP3A5 | Involved in the metabolic activation of nitrosamines. nih.gov |

Contribution of Microsomal Fractions to Compound Degradation

In vitro studies using human liver microsomes have been instrumental in predicting the oral bioavailability of various 19-nortestosterone derivatives. psu.edu These studies demonstrate that the metabolic stability of these compounds in microsomal preparations correlates with their in vivo clearance. psu.edu For this compound, it is anticipated that hepatic microsomal fractions, which are rich in CYP enzymes, would contribute significantly to its degradation.

Research on various nitrosamines has shown that human liver microsomes are capable of metabolizing these compounds, with the rates of dealkylation and denitrosation varying depending on the specific substrate and the individual microsomal sample. nih.gov This suggests a similar role for human liver microsomes in the breakdown of this compound. The primary mechanism of its antineoplastic activity is believed to be the release of alkylating metabolites following hydrolysis, a process that can be facilitated by enzymes within microsomal fractions. nih.gov

Extrahepatic Metabolism and Systemic Chemical Stability (in vitro/ex vivo studies)

Beyond the liver, the metabolic fate of a compound can be influenced by its stability and biotransformation in other physiological environments, such as the gastrointestinal tract.

Gastric Formation and Stability of Nitrosocarbamates in Simulated Physiological Environments

Studies on N-nitroso compounds have indicated their potential instability in the acidic environment of the stomach. nih.gov Research on N-nitrosocarbaryl, for instance, has shown that it can be formed in simulated stomach conditions when the precursor carbaryl (B1668338) and nitrites are present. nih.gov Conversely, the stability of N-nitroso compounds in gastric juice can be low, with concentrations decreasing rapidly. nih.gov The stability of nitrite (B80452) itself, a key component in nitrosation reactions, is influenced by gastric pH. nih.gov

For this compound, its reported lack of oral antitumor activity is attributed to pre-systemic hydrolysis. nih.gov This suggests that the compound is likely unstable in the gastrointestinal tract and undergoes significant degradation before it can be systemically absorbed. This instability would be a major limiting factor for its oral administration.

Intestinal Biotransformation Mechanisms

The intestine is another important site for extrahepatic metabolism. While direct studies on the intestinal biotransformation of this compound are lacking, research on other nitrosamines provides some insights. The intestinal metabolism of nitrosamines has been shown to be structure-dependent, with the rate of metabolism increasing with the chain length of symmetrical dialkylnitrosamines. This metabolism occurs during absorption and can be substantial for certain compounds.

Given the likely hydrolysis of this compound in the gastrointestinal tract, it is probable that intestinal enzymes contribute to its breakdown. This intestinal biotransformation would further reduce the amount of intact compound available for systemic absorption.

Identification of In Vitro Metabolites and Their Chemical Structures

The primary mechanism of action of this compound is believed to involve its hydrolysis to release alkylating metabolites. nih.gov However, the specific chemical structures of these metabolites have not been fully elucidated in the available literature.

The metabolism of the parent compound, 19-nortestosterone, has been more extensively studied. Its biotransformation involves both Phase I and Phase II metabolic reactions. Phase I metabolism includes the reduction of the A-ring, epimerization at C-17, and hydroxylation at C-16. nih.gov Major metabolites of 19-nortestosterone include 19-norandrosterone (B1242311) and 19-noretiocholanolone.

It is plausible that the metabolism of this compound would yield metabolites of the parent steroid, in addition to the reactive species derived from the nitrosocarbamate moiety. The hydrolysis of the ester bond at the C-17 position would release 19-nortestosterone, which would then be subject to its known metabolic pathways.

Table 2: Known Metabolites of the Parent Compound, 19-Nortestosterone

| Metabolite | Chemical Name | Metabolic Pathway | Reference |

| 19-Norandrosterone | 3α-hydroxy-5α-estran-17-one | A-ring reduction | |

| 19-Noretiocholanolone | 3α-hydroxy-5β-estran-17-one | A-ring reduction | |

| Estranediol isomers | e.g., 5α,3β-estranediol | A-ring reduction | nih.gov |

| 17-epimers of 19-nortestosterone | e.g., 17α-19-nortestosterone | Epimerization at C-17 | nih.gov |

| 16-hydroxy metabolites | e.g., 16-hydroxy-19-nortestosterone | Hydroxylation at C-16 | nih.gov |

Influence of Structural Modifications on Metabolic Stability and Pathway Diversion

The introduction of the nitrosocarbamate group at the 17β-position of 19-nortestosterone is a significant structural modification that can profoundly influence the compound's metabolic stability and the preferred biotransformation pathways compared to the parent steroid.

The presence of the bulky and chemically distinct nitrosocarbamate moiety can alter the affinity of the steroid for various metabolic enzymes. This can lead to a diversion of the metabolic pathway away from the typical routes observed for 19-nortestosterone. For instance, the steric hindrance provided by the nitrosocarbamate group might reduce the rate of A-ring reduction or C-16 hydroxylation.

Furthermore, the nitrosocarbamate group itself introduces new sites for metabolic attack. The stability of nitrosocarbamates in biological systems can be relatively low, with studies on other nitrosocarbamate compounds showing rapid degradation in the presence of plasma or carboxylesterases. nih.gov This suggests that the hydrolysis of the carbamate (B1207046) ester could be a primary and rapid metabolic event for this compound. Such rapid inactivation in vivo could significantly decrease the metabolic half-life of the compound compared to more stable esters of 19-nortestosterone. nih.gov

The electronic properties of the nitrosocarbamate group could also influence the reactivity of the entire molecule, potentially affecting the enzymatic reactions at distant sites on the steroid nucleus. Quantitative structure-activity relationship (QSAR) studies on other 19-nortestosterone derivatives have shown that electronic properties significantly correlate with biological activities, which are intrinsically linked to metabolism.

Interactive Data Table: Predicted Metabolites of this compound

| Compound Name | Predicted Metabolic Pathway | Key Enzymes Involved (Hypothesized) |

| 19-Nortestosterone | Hydrolysis of the nitrosocarbamate ester | Carboxylesterases |

| 19-Norandrosterone | A-ring reduction of 19-nortestosterone (post-hydrolysis) | 5α-reductase, 3α-hydroxysteroid dehydrogenase |

| 19-Noretiocholanolone | A-ring reduction of 19-nortestosterone (post-hydrolysis) | 5β-reductase, 3α-hydroxysteroid dehydrogenase |

| 17-epi-19-Nortestosterone | Epimerization at C-17 (post-hydrolysis) | 17β-hydroxysteroid dehydrogenase |

| 16-hydroxy-19-Nortestosterone | Hydroxylation of 19-nortestosterone (post-hydrolysis) | Cytochrome P450 enzymes |

| 19-Nortestosterone-17-hydrazine derivative | Reduction of the nitroso group | Nitroreductases |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of the Nitrosocarbamate Moiety on Biological Activity

The introduction of a nitrosocarbamate group onto the 19-nortestosterone scaffold is anticipated to significantly modulate its biological properties. Nitrosocarbamates, as a class of N-nitroso compounds, are known for their chemical reactivity and potential to act as alkylating agents, which can lead to a range of biological effects, including cytotoxic activity. usp.org

The position of the nitrosocarbamate moiety on the 19-nortestosterone steroid nucleus is a critical determinant of its biological activity. Attachment at different hydroxyl groups, such as at the C-3 or C-17 position, would result in distinct positional isomers with potentially varied pharmacological profiles. The electronic and steric environment surrounding the nitrosocarbamate group will influence its stability, reactivity, and interaction with biological macromolecules.

Functional group modifications within the nitrosocarbamate moiety itself could also fine-tune its activity. Altering the alkyl or aryl substituents on the carbamate (B1207046) nitrogen would impact the electronic properties and steric bulk of the group, thereby affecting its reactivity and interaction with target molecules.

Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets. nih.gov The three-dimensional arrangement of the nitrosocarbamate group relative to the rigid steroid framework will profoundly impact its ability to fit into the binding pocket of a receptor or the active site of an enzyme.

The orientation of the nitrosocarbamate group, whether in an alpha (α) or beta (β) position, particularly at the C-17 position, will dictate its spatial relationship with other functional groups on the steroid and with amino acid residues in the target protein. In steroid-receptor interactions, such stereochemical nuances are known to be critical for binding affinity and subsequent biological response. youtube.com For example, studies on other steroid derivatives have shown that even minor changes in the stereochemistry of a substituent can lead to significant differences in biological activity.

Role of the 19-Nortestosterone Steroid Nucleus in Receptor Binding and Activation

Modifications to the steroid ring system of 19-nortestosterone are known to have a significant impact on receptor binding and activation. The absence of the C-19 methyl group, which distinguishes 19-nortestosterone from testosterone (B1683101), already alters its binding profile.

Further substitutions on the A, B, C, or D rings of the steroid can modulate electronic distribution, hydrophobicity, and steric hindrance, all of which are critical for receptor interaction. For example, the introduction of bulky groups or polar substituents can either enhance or diminish binding affinity depending on the specific requirements of the receptor's ligand-binding pocket. A QSAR study on 19-nortestosterone derivatives indicated that electronic properties, such as the energy difference between the LUMO and HOMO, total dipole moment, and net charges on carbon atoms, have a significant relationship with biological activities. nih.gov

Table 1: Predicted Impact of Substituents on 19-Nortestosterone Receptor Binding

| Substituent Position | Type of Substituent | Predicted Effect on Receptor Binding Affinity | Rationale |

|---|---|---|---|

| C-3 | Keto (native) | Essential for androgenic activity | Key interaction point within the receptor binding pocket. |

| C-4, C-5 | Double bond (native) | Contributes to the planarity of the A-ring | Important for optimal receptor fit. |

| C-7α | Methyl | Increased anabolic activity | Enhances binding affinity to the androgen receptor. |

| C-17β | Hydroxyl (native) | Crucial for androgenic activity | Forms key hydrogen bonds within the receptor. |

The three-dimensional shape of the 19-nortestosterone nucleus and its flexibility are crucial for achieving complementarity with the ligand-binding domain (LBD) of a steroid receptor. Upon binding, the steroid induces a conformational change in the receptor, which is a prerequisite for the recruitment of co-regulatory proteins and the initiation of downstream signaling events. wikipedia.org

Computational Chemistry Approaches to SAR/QSAR Modeling

Computational chemistry provides powerful tools to investigate the SAR and QSAR of 19-nortestosterone nitrosocarbamate, especially in the absence of extensive experimental data. Techniques such as molecular docking, molecular dynamics (MD) simulations, and 3D-QSAR can offer valuable insights into its potential biological activity.

Molecular docking studies can predict the preferred binding orientation of this compound within the LBD of various steroid receptors. These models can help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

QSAR models can be developed to correlate the structural features of a series of related steroid derivatives with their observed biological activities. kg.ac.rs By using a set of molecular descriptors that quantify various physicochemical properties (e.g., steric, electronic, and hydrophobic), it is possible to build mathematical models that can predict the activity of novel compounds like this compound. Such models can guide the design of new analogs with improved potency and selectivity. nih.govmdpi.com

Table 2: Key Computational Descriptors in Steroid QSAR Models

| Descriptor Type | Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Govern electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Shape indices | Define the size and shape complementarity with the receptor. |

| Hydrophobic | LogP, Molar refractivity | Influence membrane permeability and hydrophobic interactions. |

Molecular Descriptors and Quantum Chemical Parameters in Activity Prediction

Detailed studies outlining the specific molecular descriptors and quantum chemical parameters for predicting the activity of this compound are not extensively documented. However, for the broader class of 19-nor-testosterone steroids, QSAR studies have indicated that electronic properties are significantly related to their biological activities. Key quantum-chemical descriptors identified in these studies include the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, chemical potential, and the net charge of various carbon atoms within the steroid nucleus. nih.gov These parameters are crucial in understanding the interaction of these steroids with their receptor binding sites. nih.gov

For this compound, the presence of the nitrosocarbamate group at the 17β-position introduces specific electronic and steric features that are critical to its activity. This moiety is known to be a source of alkylating agents, which can form covalent bonds with biological macromolecules. The compound's activity is linked to its ability to inhibit DNA synthesis, a characteristic reminiscent of classic alkylating agents. nih.gov This suggests that molecular descriptors related to the reactivity of the nitrosocarbamate group, such as electrophilicity and the stability of potential carbocation intermediates, would be critical predictors of its cytotoxic activity.

Ligand-Based and Structure-Based Computational Design Methodologies

Specific ligand-based and structure-based computational design methodologies for this compound have not been detailed in the available research. However, general principles can be applied to understand its interactions.

Ligand-Based Design: This approach would involve analyzing the three-dimensional shape, electrostatic potential, and pharmacophoric features of this compound and comparing them to other known cytotoxic agents or androgen receptor modulators. The key pharmacophoric elements would likely include the steroid backbone for receptor recognition and the nitrosocarbamate moiety as the reactive "warhead" responsible for its DNA-damaging effects.

Structure-Based Design: A structure-based approach would require the three-dimensional structure of its biological target. While it has androgenic properties, its primary investigated activity is as a cytotoxic agent that inhibits DNA synthesis. nih.gov Therefore, understanding its interaction with DNA or DNA-related enzymes would be a primary focus. Docking studies could be employed to model the intercalation or binding of the molecule to DNA, and to understand how the steroid carrier portion of the molecule positions the reactive nitrosocarbamate group to alkylate DNA bases.

Comparative SAR Studies with Related Androgen and Progestogen Derivatives

The structure-activity relationship of this compound can be further elucidated by comparing it with its parent compound, 19-nortestosterone (nandrolone), and other related androgens and progestogens.

The removal of the C-19 methyl group from the testosterone scaffold, a defining feature of 19-nortestosterone derivatives, generally leads to a higher ratio of anabolic to androgenic activity. nih.gov This modification is also known to decrease hormonal properties substantially in some analogs. nih.gov The addition of the bulky and reactive nitrosocarbamate group at the 17β-position dramatically alters the pharmacological profile. While the 17β-hydroxyl group is crucial for androgen receptor binding, esterification at this position, as in this compound, can modulate activity.

In comparison to other 19-nortestosterone derivatives that are primarily hormonal agents, this compound was developed as a cytostatic antineoplastic agent. wikipedia.org Its in vitro activity against lymphoid cell lines like L1210 and Ehrlich ascites tumors highlights a mechanism that diverges from typical androgenic or progestogenic actions. nih.gov Studies have shown that many 19-nortestosterone derivatives possess progestational activity. oup.comnih.gov However, the primary activity of the nitrosocarbamate derivative is its cytotoxicity, which is a departure from the hormonal effects of compounds like norethindrone (B1679910) or levonorgestrel. nih.gov

The antigonadotropic activity observed in some 19-nortestosterone derivatives is not believed to be mediated through the androgen receptor. oup.comnih.gov For this compound, its significant in vitro cytotoxicity and mutagenic properties suggest a mechanism of action independent of hormonal receptor pathways, focusing instead on direct interaction with DNA. nih.gov This is a key distinction from its parent steroid and other hormonally active derivatives. However, it is noteworthy that the compound is inactivated by liver microsomes, which explains its poor in vivo antitumor effects compared to its potent in vitro activity. nih.gov

Analytical Chemistry and Advanced Detection Methodologies for 19 Nortestosterone Nitrosocarbamate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like 19-nortestosterone nitrosocarbamate, a combination of chromatographic techniques is often employed to achieve the necessary selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like steroid derivatives. The development of an effective HPLC method for this compound would focus on optimizing separation from related steroids and potential metabolites.

Key Method Development Parameters:

Stationary Phase: Reversed-phase (RP) chromatography is the most common mode for steroid analysis due to the generally hydrophobic nature of the steroid backbone. nih.gov C18 (octadecylsilane) columns are a standard choice, offering excellent retention and separation capabilities for a wide range of non-polar to moderately polar compounds. For nitrosamine (B1359907) analysis, which shares polarity characteristics with the nitrosocarbamate group, columns like the Coresep SB can be used, which retain polar compounds by a weak reversed-phase mechanism. helixchrom.comhelixchrom.com

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, run in a gradient elution mode. nih.gov This allows for the effective separation of compounds with differing polarities. The use of a small percentage of formic acid (e.g., 0.1%) in the mobile phase is common in LC-MS applications to improve peak shape and enhance ionization efficiency. nih.govchromatographyonline.com

Detection: UV detection is a straightforward option, as the α,β-unsaturated ketone in the A-ring of the 19-nortestosterone steroid structure provides a strong chromophore, typically with a maximum absorption around 240-247 nm. ontosight.ai However, for higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. ijpsjournal.com A Thermal Energy Analyzer (TEA) is a highly selective detector for N-nitroso compounds, and HPLC-TEA systems have been developed for the analysis of non-volatile nitrosamines. nih.gov

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Setting | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | High resolution and efficiency for steroid separations. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization in MS detection. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |

| Gradient | 5% B to 95% B over 10 min | Separates a range of polar and non-polar analytes. |

| Flow Rate | 0.4 mL/min | Optimal for standard bore columns. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Detection | UV at 245 nm / MS Scan | Dual detection for initial screening and confirmation. |

Gas Chromatography (GC) for Volatile Metabolites and Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Steroids, including 19-nortestosterone, are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility and thermal stability. nih.gov

For this compound, GC analysis presents significant challenges. The nitrosocarbamate group is known to be thermally labile, and the high temperatures of the GC injection port (typically 200-250°C) could cause decomposition of the parent molecule. epa.gov For instance, N-nitrosodiphenylamine is known to decompose to diphenylamine (B1679370) in the GC injector. epa.gov

Therefore, GC methods would be more suitable for the analysis of its more stable metabolites, such as 19-norandrosterone (B1242311), after enzymatic hydrolysis and derivatization. digitellinc.com

Common Derivatization Strategies for Steroids:

Silylation: Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are commonly used to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers, which are much more volatile and thermally stable. digitellinc.com

Oximation: Ketone groups can be converted to oximes to improve chromatographic behavior.

If analyzing for the parent compound were attempted, it would require specialized injection techniques like cold on-column injection to minimize thermal degradation. However, the analysis of its volatile and derivatized metabolites by GC coupled with mass spectrometry (GC-MS) remains a robust and common approach in steroid analysis. digitellinc.comCurrent time information in Bangalore, IN.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level detection and quantification of drugs and their metabolites in complex biological matrices like plasma and urine. ijpsjournal.comnih.govnih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

The development of an LC-MS/MS method for this compound would involve optimizing both the chromatographic separation (as described in 6.1.1) and the mass spectrometric detection parameters. The use of Ultra-Performance Liquid Chromatography (UPLC) with sub-2-µm particles can provide higher resolution and throughput compared to traditional HPLC. helixchrom.com

LC-MS/MS is particularly well-suited for this compound as it avoids the high temperatures of GC, thus preventing thermal degradation of the nitrosocarbamate moiety. The method can be used to quantify the parent compound as well as its conjugated (e.g., glucuronide and sulfate) and unconjugated metabolites in a single run. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only quantification at very low levels but also critical information for structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected precursor ion and analyze the resulting product ions. This provides a structural fingerprint of the molecule, which is highly specific and essential for unambiguous identification.

For this compound, the fragmentation pattern in positive ion electrospray ionization (ESI+) would be expected to be a composite of the fragmentation of the 19-nortestosterone steroid core and the nitrosocarbamate group.

Nitrosocarbamate Fragmentation: Based on studies of nitrosamines and N-nitroso compounds, a characteristic fragmentation pathway is the loss of the nitroso radical (•NO), resulting in a neutral loss of 30 Da. nih.govresearchgate.netnih.gov Another potential fragmentation for nitrosocarbamates involves the cleavage of the carbonyl-to-nitrogen bond. nih.gov

Steroid Core Fragmentation: The 19-nortestosterone backbone would likely undergo characteristic water losses from the hydroxyl group and cleavages of the steroid rings.

By selecting the protonated molecule [M+H]+ as the precursor ion, and monitoring specific, high-abundance product ions in Multiple Reaction Monitoring (MRM) mode, analysts can achieve extremely low limits of detection and quantification. aurigeneservices.comyoutube.com

Interactive Data Table: Predicted MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Predicted Fragmentation Origin |

| [M+H]+ | [M+H - 30]+ | 30 | Loss of •NO from nitrosocarbamate |

| [M+H]+ | [M+H - 18]+ | 18 | Loss of H2O from steroid hydroxyl |

| [M+H]+ | [M+H - 48]+ | 48 | Combined loss of H2O and •NO |

| [M+H]+ | Varies | Varies | Cleavage of the steroid ring structure |

Isotope Ratio Mass Spectrometry (IRMS) in Tracing Synthetic Origins

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique used to determine the ratio of stable isotopes (e.g., ¹³C/¹²C) in a compound. This is particularly valuable in anti-doping analysis to distinguish between endogenously produced steroids and their synthetic, administered counterparts. nih.govnih.gov

Synthetic 19-nortestosterone is typically manufactured from plant-derived precursors, such as stigmasterol (B192456) or diosgenin. nih.gov These plants utilize the C3 photosynthetic pathway, resulting in a lower ¹³C content compared to the mixed C3 and C4 dietary intake of humans and animals. chromatographyonline.comnih.gov

Therefore, if a urinary metabolite like 19-norandrosterone is isolated and found to have a significantly lower ¹³C/¹²C ratio (a more negative δ¹³C value) than endogenous reference compounds (like pregnanediol), it is indicative of the administration of synthetic 19-nortestosterone or its prohormones. ijpsjournal.comnih.gov While this technique would be applied to a metabolite rather than the intact this compound, it is a critical tool for determining the synthetic origin of the base steroid. The application of GC-C-IRMS requires extensive sample purification to isolate the target metabolite from interfering compounds. chromatographyonline.comnih.gov

Immunochemical Assays for High-Throughput Screening

Immunochemical assays are powerful tools for the high-throughput screening of specific molecules in various matrices. Their high sensitivity and specificity make them suitable for the initial detection of compounds like this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique. The development of an ELISA for this compound would follow the principles of competitive immunoassays, which have been successfully applied to its parent compound, 19-nortestosterone. ijpsjournal.compmda.go.jp

The development process would involve:

Hapten Synthesis: The this compound molecule would act as a hapten. Due to its small size, it would need to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to become immunogenic. The nitrosocarbamate moiety at the C-17 position is a key structural feature and would be the primary target for antibody recognition.

Antibody Production: The resulting immunogen would be used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies that specifically recognize the this compound structure.

Assay Optimization: A competitive ELISA format would be established. In this setup, the sample containing the target analyte (this compound) competes with a known amount of enzyme-labeled this compound for binding to the limited number of antibody-coated wells on a microtiter plate. The signal produced by the enzyme is inversely proportional to the concentration of the analyte in the sample.

The performance of such an ELISA would be characterized by its sensitivity (limit of detection, LOD) and specificity (cross-reactivity with related steroids). For instance, an ELISA for the parent compound, 19-nortestosterone, has achieved a limit of detection of 0.09 ng/mL. nih.gov

Table 1: Illustrative ELISA Development Parameters for this compound

| Parameter | Description | Target Value/Characteristic |

| Hapten | This compound | - |

| Carrier Protein | Bovine Serum Albumin (BSA) or Ovalbumin (OVA) | - |

| Antibody Type | Monoclonal or Polyclonal | High affinity and specificity for the nitrosocarbamate derivative |

| Assay Format | Competitive ELISA | - |

| Enzyme Label | Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) | - |

| Projected LOD | Limit of Detection | < 0.1 ng/mL |

| Cross-Reactivity | Testing against 19-nortestosterone, testosterone (B1683101), and other steroids | Low cross-reactivity with other steroids to ensure specificity |

Nanobody-Based Immunoassays and Aptamer-Based Biosensors

Recent advancements in biotechnology have led to the development of novel recognition elements for immunoassays and biosensors, such as nanobodies and aptamers. propharmagroup.comacs.org

Nanobody-Based Immunoassays: Nanobodies are single-domain antibodies derived from camelids that offer advantages over conventional antibodies, including smaller size, higher stability, and ease of production. propharmagroup.com A nanobody-based indirect competitive ELISA (ic-ELISA) has been successfully developed for the detection of 19-nortestosterone. pmda.go.jppropharmagroup.com This assay demonstrated a half-maximal inhibitory concentration (IC50) of 1.03 ng/mL and a limit of detection (LOD) of 0.10 ng/mL. propharmagroup.com

For this compound, a similar approach could be employed. Nanobodies specific to this compound could be selected from an immune library generated from a llama or alpaca immunized with a this compound-protein conjugate. mdpi.com The resulting nanobodies could then be used to develop a highly sensitive and robust immunoassay.

Aptamer-Based Biosensors: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. cdc.govnih.govnih.gov They are selected through an in vitro process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). Aptasensors, biosensors that use aptamers as the recognition element, represent a promising alternative to traditional immunoassays. cdc.govnih.govnih.gov

A fluorometric aptasensor has been developed for the detection of 19-nortestosterone using split aptamers. acs.org This design leverages the high affinity of aptamer fragments for the target molecule to induce a detectable change in fluorescence. acs.org To develop an aptasensor for this compound, a new SELEX process would be required to isolate aptamers that specifically bind to this molecule, with the nitrosocarbamate group likely playing a crucial role in the binding interaction.

Table 2: Comparison of Advanced Immunoassay and Biosensor Platforms for this compound

| Feature | Nanobody-Based Immunoassay | Aptamer-Based Biosensor |

| Recognition Element | Nanobody (single-domain antibody) | Aptamer (ssDNA or ssRNA) |

| Selection/Production | Animal immunization and phage display | In vitro SELEX process |

| Stability | High thermal and chemical stability | Generally high, can be chemically modified for enhanced stability |

| Modification | Can be genetically fused to reporter enzymes | Easily modified with fluorophores, quenchers, or nanoparticles |

| Potential for this compound | High, based on success with the parent compound | High, requires de novo selection of aptamers |

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic techniques are indispensable for the definitive structural elucidation and functional group analysis of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR would be essential for the structural confirmation of this compound.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their connectivity. Key signals would include those for the steroid backbone and the protons of the (2-chloroethyl)nitrosocarbamoyl group. nih.gov

¹³C NMR: The ¹³C NMR spectrum would reveal the number of non-equivalent carbons and their chemical environments. The signals for the carbonyl carbon (C3), the carbons of the double bond (C4 and C5), and the carbons of the nitrosocarbamate moiety would be of particular diagnostic value.

Due to the lack of publicly available experimental NMR data for this compound, the following table presents hypothetical chemical shifts based on the known spectra of 19-nortestosterone and related steroidal structures.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound

| Nucleus | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Rationale/Comments |

| C18-CH₃ | ~0.8-1.0 | ~12-15 | Typical chemical shift for the C18 methyl group in a steroid nucleus. |

| C3=O | - | ~199-201 | Characteristic of a carbonyl carbon in an α,β-unsaturated ketone system. |

| C4-H | ~5.7-5.9 | ~123-125 | Olefinic proton and carbon in the A-ring. |

| C5 | - | ~165-168 | Olefinic carbon in the A-ring, deshielded by the C3-carbonyl. |

| C17-H | ~4.6-4.8 | ~80-85 | Proton at the position of esterification, expected to be shifted downfield. The carbon is also significantly shifted due to the attached oxygen. |

| Nitrosocarbamate CO | - | ~150-155 | Carbonyl carbon of the carbamate (B1207046) group. |

| -N(NO)CH₂CH₂Cl | ~3.8-4.2 (CH₂) and ~3.5-3.8 (CH₂) | ~40-45 (CH₂) and ~45-50 (CH₂) | Protons and carbons of the 2-chloroethyl group attached to the nitroso-nitrogen. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands for the various functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone, C3) | ~1660-1680 | Strong |

| C=C (Alkene, C4=C5) | ~1610-1630 | Medium |

| C=O (Carbamate) | ~1730-1750 | Strong |

| N=O (Nitroso) | ~1500-1550 | Strong |

| C-O (Ester) | ~1200-1250 | Strong |

| C-Cl (Chloroalkane) | ~600-800 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. This compound possesses an α,β-unsaturated ketone in the A-ring of its steroid structure, which is a chromophore that absorbs UV radiation. The nitrosocarbamate group may also contribute to the UV-Vis spectrum.

Based on the α,β-unsaturated ketone system, a strong absorption maximum (λmax) would be expected in the UV region. The N-nitroso group typically shows a weaker absorption at a longer wavelength.

Table 5: Anticipated UV-Vis Absorption Maxima for this compound

| Chromophore | Expected λmax (nm) | Type of Transition |

| α,β-Unsaturated Ketone | ~240-250 | π → π |

| N-Nitroso Group | ~330-370 | n → π |

Comparative and Experimental Biochemical Studies of 19 Nortestosterone Nitrosocarbamate in in Vitro Models

In Vitro Cytotoxicity and Growth Inhibition Assays in Cell Lines

Studies on 19-nortestosterone nitrosocarbamate have demonstrated its activity against various cancer cell lines in vitro, suggesting its potential as a cytotoxic agent.

Comparison with Traditional Alkylating Agents and Antimetabolites

Research into the mechanism of action of this compound (LS 1727) has revealed a complex cytotoxic profile with characteristics of both alkylating agents and antimetabolites. In vitro studies showed that LS 1727 was particularly effective against lymphoid and antimetabolite-sensitive cell lines, such as L1210 and Ehrlich ascites tumor lines. nih.gov Conversely, it was found to be less potent against cell lines that are typically sensitive to alkylating agents, for instance, the Walker 256 carcinosarcoma. nih.gov This differential sensitivity initially suggested a mode of action similar to that of antimetabolites. However, further investigation into its effects on macromolecular synthesis pointed towards an alkylating agent-like mechanism. nih.gov

Dose-Response Characterization and Potency Determination

Interactive Data Table: In Vitro Cytotoxicity of this compound (LS 1727)

| Cell Line | Compound | Potency (IC50) | Notes |

| L1210 (lymphoid leukemia) | This compound (LS 1727) | Data not available | Active against this antimetabolite-sensitive cell line. nih.gov |

| Ehrlich Ascites Tumor | This compound (LS 1727) | Data not available | Active against this antimetabolite-sensitive cell line. nih.gov |

| Walker 256 Carcinosarcoma | This compound (LS 1727) | Data not available | Less effective against this alkylating agent-sensitive cell line. nih.gov |

Cell-Free System Investigations of Biochemical Interactions

To elucidate the direct molecular interactions of this compound, investigations have been carried out in cell-free systems.

Macromolecular Synthesis Inhibition Studies

Studies on macromolecular synthesis in L1210 cells treated with this compound revealed an early and significant inhibition of DNA synthesis. nih.gov In contrast, RNA and protein synthesis were not immediately affected and continued for a period of 24 to 48 hours. nih.gov This pattern of selective and rapid inhibition of DNA replication is a characteristic feature of classic alkylating agents. nih.gov Notably, the compound did not alter the pools of deoxyribonucleotides or ribonucleotides in L1210 cells, which contradicts a primary antimetabolite mechanism of action that would typically involve interference with nucleotide metabolism. nih.gov

DNA Damage Assessment in Isolated Systems

The chemical structure of this compound, containing a nitrosocarbamate group, suggests a potential for inducing DNA damage. Indeed, studies have shown that LS 1727 is highly mutagenic. nih.gov This mutagenicity is indicative of its ability to interact with and alter DNA structure. However, it was observed that this mutagenic property was nullified in the presence of a rat liver microsomal fraction, suggesting metabolic inactivation of the compound. nih.gov The antitumor activity of LS 1727 is believed to be mediated by alkylating metabolites that are released upon hydrolysis of the parent compound. nih.gov Detailed assessments of the specific types of DNA damage (e.g., cross-linking, strand breaks) in isolated DNA systems are not extensively documented in available literature.

Receptor Binding Assays and Transactivation Studies in Cultured Cells

There is no specific data available from receptor binding assays or transactivation studies for this compound itself. However, the parent molecule, 19-nortestosterone (nandrolone), has been studied for its interaction with various steroid hormone receptors.

For context, nandrolone (B1676933) exhibits a strong binding affinity for the androgen receptor (AR), which can be higher than that of testosterone (B1683101) in some tissues. nih.govnih.gov It has a significantly lower affinity for sex hormone-binding globulin (SHBG) compared to testosterone. nih.gov Studies on other derivatives of 19-nortestosterone have shown that modifications to the steroid structure can significantly alter androgenic activity. nih.gov For instance, a yeast-based reporter gene assay revealed that a 17α-chloro derivative of 19-nortestosterone had substantially weaker androgenic activity than the parent compound. nih.gov

Given that this compound is a derivative of nandrolone, it is plausible that it may interact with the androgen receptor. However, without direct experimental data, the binding affinity and transactivation potential of the nitrosocarbamate derivative remain undetermined. The presence of the bulky nitrosocarbamate group at the 17β-position could sterically hinder its binding to the androgen receptor, but this is speculative.

Enzyme Activity Modulation in Cellular Extracts and Purified Systems

The in vitro effects of this compound, also known as LS 1727, on enzymatic processes have been a subject of scientific investigation, particularly concerning its mechanism of action as a potential cytotoxic agent. Studies have revealed that this compound exerts a notable influence on macromolecular synthesis and is subject to metabolic inactivation by liver enzymes.

Research conducted on L1210 lymphoid leukemia cells demonstrated that this compound brings about an early and significant inhibition of DNA synthesis. nih.gov In contrast, the synthesis of RNA and protein in these cells continued for a period of 24 to 48 hours following exposure to the compound. nih.gov This selective inhibition of DNA synthesis is a characteristic often associated with alkylating agents. nih.gov However, despite this observation, the compound did not affect the deoxy- or ribonucleotide pool sizes in the L1210 cells, suggesting a more direct or specific mode of action on the DNA replication machinery rather than on the production of nucleotide precursors. nih.gov

Further in vitro studies have highlighted the metabolic instability of this compound in the presence of liver enzymes. When the compound was incubated with liver supernatants from mice, rats, and dogs, it was found to be inactivated. nih.gov This metabolic breakdown is significant as it offers an explanation for the discrepancy between the compound's potent in vitro cytotoxicity and its limited antitumor effects when tested in vivo. nih.gov

The mutagenic potential of this compound has also been linked to its interaction with cellular enzymes. The compound was identified as being highly mutagenic in specific assays. nih.gov However, this mutagenic activity was observed to be negated in the presence of a rat liver microsomal fraction, indicating that the enzymes within this fraction metabolize the compound into non-mutagenic substances. nih.gov

The following tables summarize the key findings related to the enzyme activity modulation by this compound in cellular extracts.

Table 1: Effect of this compound on Macromolecular Synthesis in L1210 Cells

| Macromolecule | Effect | Timeframe of Continued Synthesis | Impact on Precursor Pools |

| DNA | Early Inhibition | N/A | No effect on deoxy- or ribonucleotide pools |

| RNA | Continued Synthesis | 24-48 hours | No effect on deoxy- or ribonucleotide pools |

| Protein | Continued Synthesis | 24-48 hours | No effect on deoxy- or ribonucleotide pools |